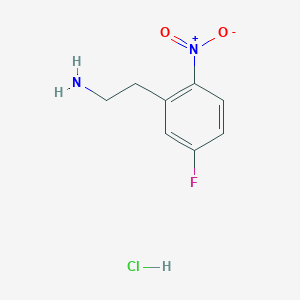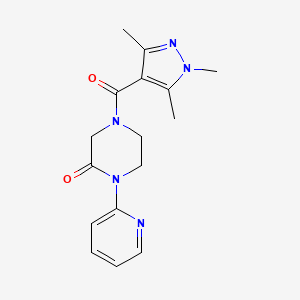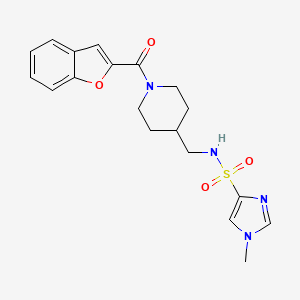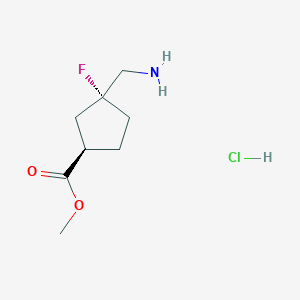
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Compounds similar to the one often play a crucial role in the development of novel heterocyclic compounds, which are a cornerstone in medicinal chemistry and drug discovery. Kumar and Mashelker (2007) described the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds that exhibit potential hypertensive activity. These syntheses often involve complex reactions that yield compounds expected to have significant pharmacological properties (N. Kumar & Uday C. Mashelker, 2007).
Antitumor and Antioxidant Activities
Research on compounds with similar structural motifs has shown promising antitumor and antioxidant activities. Bialy and Gouda (2011) utilized cyanoacetamide in heterocyclic chemistry to synthesize new Benzothiophenes, demonstrating the potential of these compounds in developing treatments with antitumor and antioxidant capabilities (S. A. Bialy & M. Gouda, 2011).
Molecular Interaction Studies
The detailed molecular interactions of similar compounds with biological receptors can provide insights into their mechanism of action. For instance, the antagonist "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" was studied for its potent and selective antagonism towards the CB1 cannabinoid receptor, illustrating how specific structural features contribute to biological activity (J. Shim et al., 2002).
Synthesis and Potential Pharmacological Activity
Research into the synthesis of new compounds often aims to explore their pharmacological potential. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, assessing their anticancer and anti-5-lipoxygenase agents, indicating the broad spectrum of activities that such compounds may exhibit (A. Rahmouni et al., 2016).
Antioxidant Activity
The antioxidant properties of heterocyclic compounds are of significant interest due to their potential health benefits. Zaki et al. (2017) explored the synthesis, reactions, and antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, showcasing the diverse applications of such research in enhancing oxidative stress management (R. Zaki et al., 2017).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-15-4-5-18(12-16(15)2)24-14-17(13-19(24)25)20(26)21-7-10-27-11-9-23-8-3-6-22-23/h3-6,8,12,17H,7,9-11,13-14H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNIRARXHNJBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCOCCN3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(naphthalen-2-yloxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534501.png)


![5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2534504.png)

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2534510.png)
![2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide](/img/structure/B2534512.png)
![Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2534513.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2534518.png)

